(E)-1-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
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Description
(E)-1-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is a useful research compound. Its molecular formula is C17H14Cl2N4O2 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine is 376.0493811 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Some triazole derivatives, closely related to the chemical structure , have been synthesized and shown to possess antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial properties, discovering that some compounds exhibited good to moderate activities against test microorganisms. This suggests that N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine could be explored for similar applications due to its structural resemblance to the compounds studied (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Fluorescent Properties
The compound's related triazole derivatives have also been investigated for their fluorescent properties. Bem et al. (2007) focused on synthesizing new NBD derivatives, which share a similar structural motif with N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine, for studying their physical, chemical properties, and fluorescence. Such research indicates the potential for N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine to be used in fluorescent probes or materials (Bem, Badea, Draghici, Cǎproiu, Vasilescu, Voicescu, Beteringhe, Caragheorgheopol, Maganu, Constantinescu, & Balaban, 2007).
Catalysis
Another application area could be in catalysis, where similar triazole and azole compounds are used as ligands in metal complexes to catalyze various chemical reactions. For example, ruthenium(II) complexes with N-heterocyclic carbene ligands derived from triazole have been found effective for C-N bond formation, suggesting that N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine could potentially serve as a precursor or ligand in developing new catalysts (Donthireddy, Mathoor Illam, & Rit, 2020).
Properties
IUPAC Name |
(E)-1-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-24-16-7-12(8-22-23-10-20-21-11-23)6-15(19)17(16)25-9-13-4-2-3-5-14(13)18/h2-8,10-11H,9H2,1H3/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPTARKHUUHGE-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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